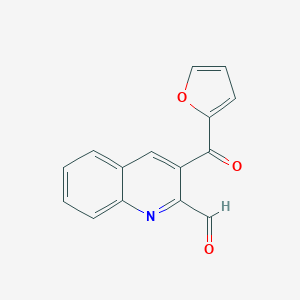
7-Bromoquinolin-8-ol
Vue d'ensemble
Description
“7-Bromoquinolin-8-ol” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol .
Synthesis Analysis
The synthesis of “7-Bromoquinolin-8-ol” can be achieved from 8-Hydroxyquinoline . Other methods for the synthesis of similar compounds include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “7-Bromoquinolin-8-ol” consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The compound also contains a bromine atom at position 7 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromoquinolin-8-ol” include a melting point of 138-143 °C and a predicted boiling point of 327.9±22.0 °C . The compound has a predicted density of 1.705±0.06 g/cm3 .
Applications De Recherche Scientifique
Antimicrobial Applications
7-Bromoquinolin-8-ol derivatives have been studied for their antimicrobial properties . The compound’s ability to interact with microbial DNA and proteins makes it a candidate for developing new antimicrobial agents. Its bromine substituent can be further modified to enhance its activity against a range of bacteria and fungi .
Anticancer Research
The quinoline nucleus, present in 7-Bromoquinolin-8-ol, is known to possess anticancer activities. Researchers have been exploring this compound as a scaffold for synthesizing new anticancer drugs. Its structure allows for interaction with various biological targets involved in cancer cell proliferation .
Alzheimer’s Disease
Compounds containing the 8-hydroxyquinoline moiety, such as 7-Bromoquinolin-8-ol, have shown potential in Alzheimer’s disease research. They can chelate metal ions like copper and zinc, which are implicated in Alzheimer’s pathology. This chelation ability could be harnessed to develop therapeutic agents for neurodegenerative diseases .
Organic Synthesis
7-Bromoquinolin-8-ol serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, to produce a wide array of quinoline derivatives. These derivatives have numerous applications in medicinal chemistry and material science .
Material Science
In material science, 7-Bromoquinolin-8-ol is used to synthesize complex molecules that can serve as organic semiconductors or photovoltaic materials. Its aromatic structure and halogen atom make it suitable for constructing conjugated systems that exhibit desirable electronic properties .
Biochemical Studies
The biochemical applications of 7-Bromoquinolin-8-ol include its use as a probe or reagent in enzymatic studies. It can be used to investigate enzyme mechanisms, especially those involving electron transfer processes. Additionally, it may serve as a building block for designing enzyme inhibitors.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 7-bromoquinolin-8-ol, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects , suggesting that these compounds may interact with a variety of cellular targets.
Mode of Action
The bromination of 8-hydroxyquinoline with n-bromosuccinimide (nbs) in chloroform affords 7-bromoquinolin-8-ol . This suggests that the bromine atom at the 7th position could play a crucial role in its interaction with its targets.
Biochemical Pathways
Given the broad biological activities of 8-hq derivatives , it can be inferred that multiple pathways might be influenced
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its LogP values, which indicate lipophilicity, range from 1.9 to 2.7 , suggesting good membrane permeability. These properties could impact the bioavailability of 7-Bromoquinolin-8-ol.
Result of Action
The broad biological activities of 8-hq derivatives, including antimicrobial, anticancer, and antifungal effects , suggest that 7-Bromoquinolin-8-ol could induce a variety of molecular and cellular changes.
Propriétés
IUPAC Name |
7-bromoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPMTNGWVNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327640 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13019-32-4 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-8-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



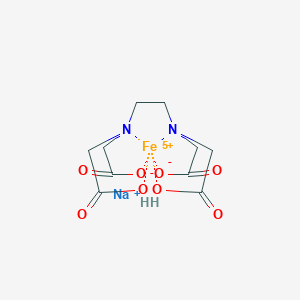
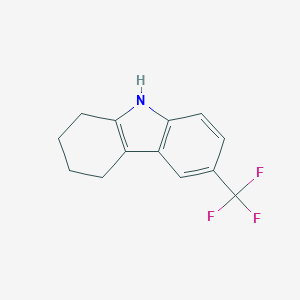
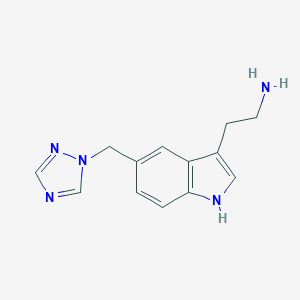

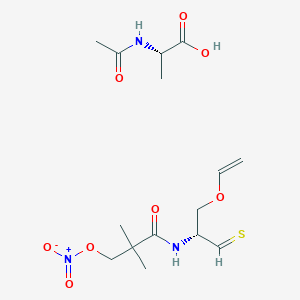
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
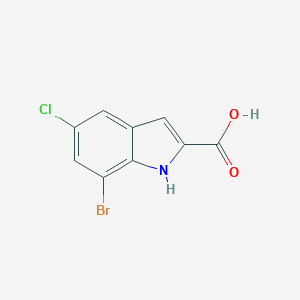
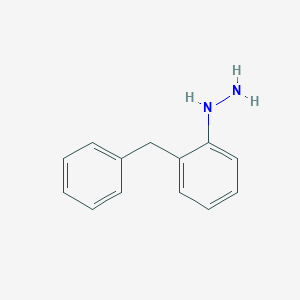
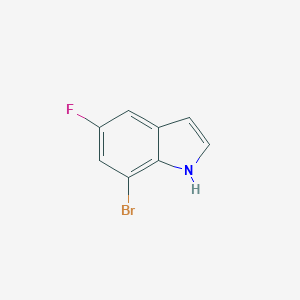

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
